1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O3S2/c15-12-3-4-14(24-12)25(22,23)19-8-11(9-19)20-7-10(16-17-20)6-18-5-1-2-13(18)21/h3-4,7,11H,1-2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUXQXPLUCZBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(1-((5-bromothiophen-2-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves multiple steps, including the formation of azetidine and triazole rings. The method typically includes:
- Formation of Azetidine : Starting from bromoacetonitrile and secondary amines, azetidine derivatives are synthesized through N-alkylation.
- Triazole Formation : The triazole ring is constructed via a click chemistry approach, often using azides and alkynes.
- Final Coupling : The final product is obtained by coupling the azetidine and triazole moieties with a pyrrolidinone framework.
Antifungal Activity
Research indicates that sulfone derivatives similar to the target compound exhibit significant antifungal properties. For instance, compounds containing 1,3,4-oxadiazole moieties have shown good antifungal activity against various plant pathogenic fungi. Notably, some derivatives demonstrated EC50 values as low as 5.21 µg/mL against Botrytis cinerea .
Enzyme Inhibition
The compound's structural features suggest potential interactions with enzymes such as acetylcholinesterase (AChE). Computational studies have indicated that related triazole-containing compounds can inhibit AChE effectively, which is crucial for treating neurodegenerative diseases .
Pharmacokinetic Properties
The physicochemical properties of the compound suggest favorable pharmacokinetic profiles. Studies have shown that similar compounds possess high solubility (>400 µM) in aqueous solutions and exhibit low protein binding in serum, which is beneficial for central nervous system (CNS) penetration .
Study 1: Antifungal Efficacy
A series of sulfone derivatives were tested for antifungal activity. Compounds with structural similarities to the target compound showed enhanced activity against B. cinerea, indicating that modifications in the sulfonyl group could lead to improved efficacy .
Study 2: AChE Inhibition
In a comparative study on triazole derivatives, one compound demonstrated a significant inhibition rate against AChE comparable to donepezil, a standard treatment for Alzheimer's disease. This indicates that the target compound may also share similar inhibitory properties due to its triazole moiety .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 400.88 g/mol |
| Solubility | >400 µM in PBS |
| Protein Binding | Low to moderate |
| Antifungal EC50 (example) | 5.21 µg/mL against B. cinerea |
| AChE Inhibition (comparison) | Comparable to donepezil |
Scientific Research Applications
Structure
The compound can be described by the following structural formula:Where , , , , and represent the number of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms respectively. The specific arrangement of these atoms contributes to its chemical behavior and interaction with biological systems.
Physical Properties
The physical properties such as melting point, boiling point, solubility, and stability under various conditions are critical for understanding the compound's behavior in biological systems. These properties are often determined through experimental methods and are essential for practical applications.
Medicinal Chemistry
Antibacterial Activity : The compound has been investigated for its potential as an antibacterial agent. The presence of the triazole ring is known to enhance the activity against various bacterial strains by inhibiting crucial metabolic pathways. Studies indicate that compounds with similar structures have shown efficacy against multi-drug resistant bacteria by targeting the bacterial fatty acid biosynthesis pathway .
Antiparasitic Properties : Research suggests that compounds containing sulfonyl groups exhibit antiparasitic activity. This is particularly relevant in developing treatments for diseases caused by parasites resistant to current therapies .
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Antibacterial Efficacy : A study demonstrated that similar compounds could inhibit bacterial growth by targeting specific enzymes involved in fatty acid biosynthesis .
- Toxicological Assessments : Toxicological studies have evaluated the safety profile of compounds with similar structures, revealing low toxicity levels at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(5-Bromo-4-phenyl-1,3-thiazol-2-yl)-pyrrolidin-2-one
Structural Similarities : Shares the pyrrolidin-2-one core and brominated heterocycle (thiazole vs. thiophene in the target compound).
Key Differences : Replaces the triazole-azetidine-sulfonyl group with a phenyl-substituted thiazole.
Research Findings :
- Crystallography: Single-crystal X-ray analysis (SHELX software) confirmed planarity of the thiazole-pyrrolidinone system, with a low R factor (0.027) and high data-to-parameter ratio (28.6), indicating precise structural determination .
- Synthetic Relevance: Demonstrates the stability of brominated heterocycles when fused with pyrrolidinone, a feature likely applicable to the target compound .
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Structural Similarities: Incorporates a thiophene derivative (5-methylthiophen-2-yl) and a fluorinated aromatic system. Key Differences: Lacks the triazole-azetidine-pyrrolidinone backbone but includes a pyrazolopyrimidine core. Research Findings:
- Synthesis : Prepared via Suzuki-Miyaura coupling (32% yield), highlighting the utility of palladium catalysis for thiophene functionalization .
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
Structural Similarities: Contains a pyrrolidin-2-one ring and aryl/heteroaryl substituents. Key Differences: Substitutes triazole-azetidine with a benzimidazole-phenoxypropyl group. Research Findings:
- Bioactivity Implications : The benzimidazole moiety is associated with antimicrobial and kinase inhibitory activity, suggesting that the target compound’s triazole group may offer divergent biological interactions .
Comparative Analysis Table
Discussion of Structural and Functional Divergence
- Triazole vs.
- Azetidine vs. Larger Rings : The azetidine’s strain could improve binding selectivity in biological targets compared to unstrained amines in analogs .
- Sulfonyl Group: The 5-bromothiophene sulfonyl moiety in the target compound may increase electrophilicity, influencing reactivity in cross-coupling reactions compared to non-sulfonylated derivatives .
Q & A
Basic Research: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves multi-step reactions:
Sulfonation of 5-bromothiophene : Generate the sulfonyl chloride intermediate, which reacts with azetidine to form the sulfonamide-linked azetidine core .
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety. Optimize reaction conditions (e.g., solvent: DMF/ethanol, temperature: 60–80°C) .
Pyrrolidinone Coupling : React the triazole intermediate with pyrrolidin-2-one using a nucleophilic substitution or reductive amination strategy.
Purification : Employ column chromatography or recrystallization, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by HPLC (>95% purity) .
Advanced Research: How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol reduces side reactions .
- Temperature Control : Microwave-assisted synthesis (e.g., 100 W, 100°C) reduces reaction time from hours to minutes, enhancing yield by 15–20% .
- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuI) at 0.1–1 mol% for efficient triazole formation .
- By-Product Mitigation : Add molecular sieves to absorb water in moisture-sensitive steps (e.g., sulfonylation) .
Basic Research: Which analytical techniques confirm the compound’s structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies key groups (e.g., sulfonyl: δ ~3.5 ppm for azetidine protons; triazole: δ ~7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~520–530 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Advanced Research: How to resolve overlapping signals in NMR spectra?
Answer:
- 2D NMR : HSQC and HMBC correlate proton-carbon interactions, distinguishing azetidine (δC ~50–60 ppm) and pyrrolidinone (δC ~170 ppm) signals .
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, sharpening broadened peaks (e.g., triazole methylene protons) .
- Deuteration : Exchange labile protons (e.g., NH in azetidine) with D₂O to simplify spectra .
Basic Research: What methodologies evaluate biological activity?
Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., 10 µM compound concentration) .
- In Silico Studies : Molecular docking to predict binding affinity with target proteins (e.g., AutoDock Vina) .
Advanced Research: How to address contradictions in biological activity data?
Answer:
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replace 5-bromothiophene with 4-fluorophenyl) to identify critical functional groups .
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .
- Purity Verification : Re-test compounds with ≥99% purity (via preparative HPLC) to exclude impurity-driven effects .
Basic Research: What safety protocols are essential during synthesis?
Answer:
- Handling Sulfonyl Chlorides : Use fume hoods and nitrile gloves to prevent exposure to corrosive vapors .
- First Aid for Spills : Immediate ethanol rinse for skin contact with intermediates; inhalation requires fresh air and medical consultation .
- Waste Disposal : Quench reactive intermediates (e.g., azides) with sodium nitrite before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
